DARUNAVIR O-BETA-D-GLUCURONIDE
CAS No.: 1159613-27-0
Cat. No.: VC0192928
Molecular Formula: C33H45N3O13S
Molecular Weight: 723.79
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1159613-27-0 |
---|---|
Molecular Formula | C33H45N3O13S |
Molecular Weight | 723.79 |
IUPAC Name | (2S,3S,4S,5R,6R)-6-[(2R,3S)-3-[[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl]oxycarbonylamino]-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenylbutan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Standard InChI | InChI=1S/C33H45N3O13S/c1-18(2)15-36(50(43,44)21-10-8-20(34)9-11-21)16-24(47-32-28(39)26(37)27(38)29(49-32)30(40)41)23(14-19-6-4-3-5-7-19)35-33(42)48-25-17-46-31-22(25)12-13-45-31/h3-11,18,22-29,31-32,37-39H,12-17,34H2,1-2H3,(H,35,42)(H,40,41)/t22-,23-,24+,25-,26-,27-,28+,29-,31+,32+/m0/s1 |
SMILES | CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)OC4C(C(C(C(O4)C(=O)O)O)O)O)S(=O)(=O)C5=CC=C(C=C5)N |
Introduction
Chemical Properties and Structure
Molecular Composition and Physical Properties
DARUNAVIR O-BETA-D-GLUCURONIDE possesses distinct chemical properties that characterize its structure and behavior. The compound has the molecular formula C33H45N3O13S with a molecular weight of 723.8 g/mol . This molecular composition reflects the parent darunavir structure with the addition of a glucuronic acid moiety, forming the distinctive beta-D-glucuronide conjugate.
Table 1: Chemical Properties of DARUNAVIR O-BETA-D-GLUCURONIDE
Property | Value | Source |
---|---|---|
Molecular Formula | C33H45N3O13S | PubChem |
Molecular Weight | 723.8 g/mol | PubChem |
CAS Number | 1159613-27-0 | PubChem |
Creation Date | 2013-05-17 | PubChem |
Last Modified | 2025-03-15 | PubChem |
Structural Characteristics
The chemical structure of DARUNAVIR O-BETA-D-GLUCURONIDE maintains the core structural elements of darunavir while incorporating the glucuronic acid component. The parent compound, darunavir, contains several key structural features including a bis-tetrahydrofuran moiety, which is preserved in the glucuronide metabolite. The glucuronic acid is conjugated through an O-linkage, hence the designation "O-beta-D-glucuronide."
The full chemical name reflects its complex structure: "(2S,3S,4S,5R,6R)-6-[(2R,3S)-3-[[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl]oxycarbonylamino]-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenylbutan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid" . This extensive nomenclature captures the stereochemical complexity and functional groups present in the molecule.
Chemical Identifiers and Synonyms
DARUNAVIR O-BETA-D-GLUCURONIDE is recognized by multiple identifiers and alternative names in chemical databases and literature:
Table 2: Chemical Identifiers and Synonyms
Identifier Type | Value |
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PubChem CID | 71315191 |
Primary Synonyms | - Darunavir metabolite M20 - H2IG33O2AN - DARUNAVIR O-BETA-D-GLUCURONIDE |
Alternative Names | - Darunavir-O-Glucuronide - UNII-H2IG33O2AN - DTXSID50747418 |
IUPAC Name | (2S,3S,4S,5R,6R)-6-[(2R,3S)-3-[[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl]oxycarbonylamino]-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenylbutan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
These multiple identifiers facilitate accurate referencing of this compound across different scientific databases and research literature .
Formation and Metabolic Pathway
Glucuronidation Process
Glucuronidation represents a critical phase II metabolic pathway in drug metabolism. During this process, compounds like darunavir undergo conjugation with glucuronic acid, transforming them into "more water-soluble substances for excretion" . This process is fundamental to the body's detoxification mechanisms for both pharmaceuticals and environmental xenobiotics.
The glucuronidation of darunavir specifically involves the conjugation of the drug's hydroxyl group with glucuronic acid, forming DARUNAVIR O-BETA-D-GLUCURONIDE. This metabolic transformation enhances the water solubility of the compound, facilitating its elimination through urine or bile.
Metabolic Pathways of Darunavir
The metabolism of darunavir "following single oral administration was extensive and qualitatively similar in all species, including humans" . While glucuronidation represents one metabolic pathway, it is described as "a minor pathway in rats, dogs and humans" compared to other metabolic routes.
The primary metabolic pathways for darunavir include:
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Carbamate hydrolysis (major pathway in dogs and humans)
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Aliphatic hydroxylation at the isobutyl moiety
The importance of these pathways varies across species, with "carbamate hydrolysis" being the "major Phase I metabolic pathway" in "dogs and humans," while "in rats, hydroxylation in a different part of the molecule was more important" .
Table 3: Comparison of Darunavir Metabolic Pathways Across Species
Metabolic Pathway | Rats | Dogs | Humans |
---|---|---|---|
Carbamate hydrolysis | Less prominent | Major pathway | Major pathway |
Aliphatic hydroxylation | Important | Present | Present |
Aromatic hydroxylation | Present | Present | Present |
Glucuronidation (Phase II) | Minor pathway | Minor pathway | Minor pathway |
This comparative analysis highlights the relative importance of different metabolic routes across species, with glucuronidation consistently representing a minor pathway .
Pharmacokinetics Related to DARUNAVIR O-BETA-D-GLUCURONIDE
Metabolism and Excretion Pathways
The significant presence of metabolites in bile suggests that biliary excretion represents an important elimination route for darunavir metabolites, potentially including DARUNAVIR O-BETA-D-GLUCURONIDE. This biliary excretion pathway is consistent with the typical elimination pattern for glucuronide conjugates, particularly those with higher molecular weights.
These parameters help characterize the pharmacokinetic profile of darunavir, providing context for understanding the formation and disposition of its metabolites, including DARUNAVIR O-BETA-D-GLUCURONIDE.
Analytical Methods for Detection and Quantification
Challenges in Metabolite Analysis
Clinical Significance and Therapeutic Implications
Pharmacokinetic Boosting and Drug Interactions
Darunavir is frequently administered with pharmacokinetic boosters such as ritonavir or cobicistat. Ritonavir's influence on darunavir is noted in the search results, where "inclusion of ritonavir time-point concentrations" in pharmacokinetic models demonstrates an impact on darunavir clearance .
The search results indicate that ritonavir (RTV) affects darunavir clearance, as evidenced by parameters like "AUC RTV effect on CL/F DRV" . This interaction may indirectly influence the formation of metabolites like DARUNAVIR O-BETA-D-GLUCURONIDE by altering the parent drug's pharmacokinetic profile.
Research Developments and Future Directions
Current State of Research
Future Research Opportunities
Several promising research directions could expand our knowledge of DARUNAVIR O-BETA-D-GLUCURONIDE:
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Identification of specific UGT isoforms responsible for darunavir glucuronidation
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Quantitative assessment of DARUNAVIR O-BETA-D-GLUCURONIDE formation across different populations
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Evaluation of potential drug interactions affecting glucuronidation pathways
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Development of improved analytical methods for metabolite detection
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Investigation of structure-activity relationships in HIV protease inhibitor glucuronidation
Advances in these areas would contribute to a more comprehensive understanding of darunavir metabolism and potentially inform optimized dosing strategies for diverse patient populations.
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